2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
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Overview
Description
2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyridine ring . The thiophene ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxy group and the benzamide moiety through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide moiety can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted thiophene derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for specific receptors in the central nervous system.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as the δ-subunit-containing γ-aminobutyric acid type A (GABA_A) receptors in the brain . By binding to these receptors, the compound modulates their activity, leading to changes in neuronal signaling and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
- N-(2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL)benzamide
- 2-Methoxy-N-[2-(furan-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Uniqueness
2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activity compared to similar compounds . The thiophene ring also contributes to its distinct electronic properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-8-3-2-7-13(14)19(23)21-18-17(15-9-6-12-25-15)20-16-10-4-5-11-22(16)18/h2-12H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBBQKMZIZIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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